molecular formula C38H69F3N14O10 B6297824 Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate CAS No. 1092658-86-0

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate

Cat. No.: B6297824
CAS No.: 1092658-86-0
M. Wt: 939.0 g/mol
InChI Key: XXEJCNOJQWOUBB-VNZSXRCASA-N
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Description

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is a synthetic peptide widely used in scientific research. This compound consists of a sequence of amino acids: glycine, alanine, valine, isoleucine, leucine, arginine, and arginine, with an acetyl group at the N-terminus and an amide group at the C-terminus. The trifluoroacetate salt form enhances its stability and solubility .

Mechanism of Action

Target of Action

It’s known that this compound forms donut-like aggregates , which suggests that it may interact with a variety of cellular components.

Mode of Action

The compound is a cone-shaped amphiphilic peptide . This means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The compound consists of a hydrophobic tail and a large cationic head group . This unique structure allows it to form donut-like aggregates .

Result of Action

Its ability to form donut-like aggregates suggests it may influence the structure and function of cellular components .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves. For instance, the storage temperature for this compound is recommended to be less than -15°C , indicating that it may be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and simultaneously deprotected using a TFA-based cleavage cocktail.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is often lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2: Without the trifluoroacetate salt form.

    Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-OH: With a free carboxyl group at the C-terminus.

    Ac-Gly-Ala-Val-Ile-Leu-Lys-Lys-NH2: Substituting arginine with lysine.

Uniqueness

Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH2 Trifluoroacetate is unique due to its specific sequence and the presence of the trifluoroacetate salt, which enhances its stability and solubility. This makes it particularly useful in various experimental conditions where other peptides might degrade or precipitate .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N14O8.C2HF3O2/c1-9-20(6)28(50-33(57)27(19(4)5)49-30(54)21(7)45-26(52)17-44-22(8)51)34(58)48-25(16-18(2)3)32(56)47-24(13-11-15-43-36(40)41)31(55)46-23(29(37)53)12-10-14-42-35(38)39;3-2(4,5)1(6)7/h18-21,23-25,27-28H,9-17H2,1-8H3,(H2,37,53)(H,44,51)(H,45,52)(H,46,55)(H,47,56)(H,48,58)(H,49,54)(H,50,57)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t20-,21-,23-,24-,25-,27-,28-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJCNOJQWOUBB-VNZSXRCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H69F3N14O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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